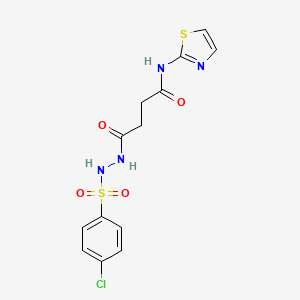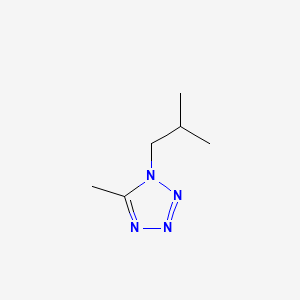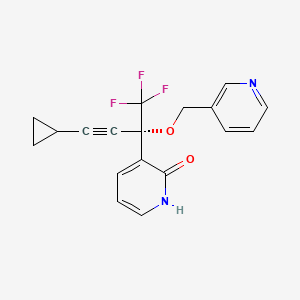
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” is a complex organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the pyridinone core through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Attachment of the pyridinylmethoxy group through nucleophilic substitution.
- Incorporation of the trifluoromethyl group using trifluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinone core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridinylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets could provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure might offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone: The parent compound, known for its biological activity.
3-Cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl: A related compound with similar structural features.
Uniqueness
The uniqueness of “2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(3-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-” lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
335665-56-0 |
|---|---|
Formule moléculaire |
C18H15F3N2O2 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-3-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)17(8-7-13-5-6-13,15-4-2-10-23-16(15)24)25-12-14-3-1-9-22-11-14/h1-4,9-11,13H,5-6,12H2,(H,23,24)/t17-/m0/s1 |
Clé InChI |
DPMJDHCVDUDNHY-KRWDZBQOSA-N |
SMILES isomérique |
C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3 |
SMILES canonique |
C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


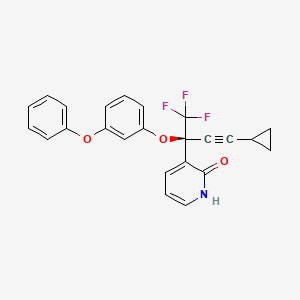

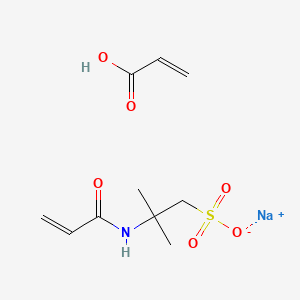
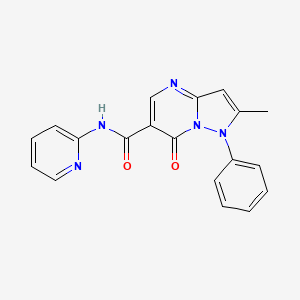
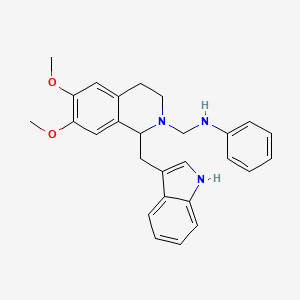
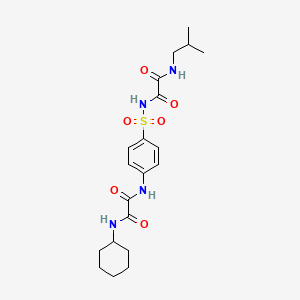
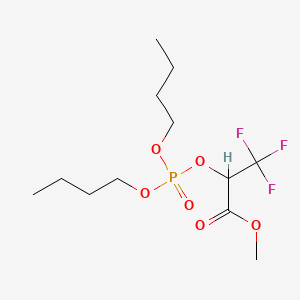
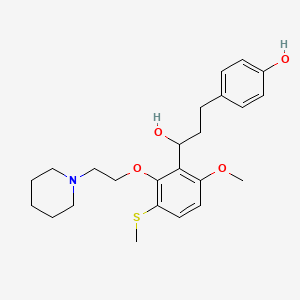
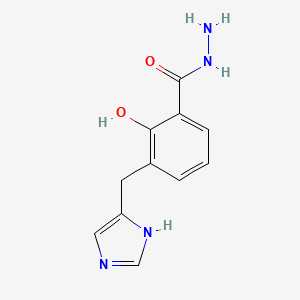
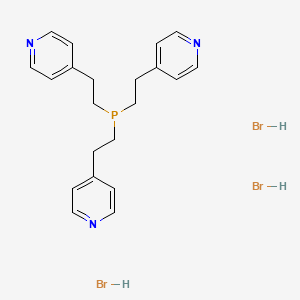

![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
